5-Methyl-4-(propylamino)isoxazole
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Overview
Description
5-Methyl-N-propylisoxazol-4-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-Methyl-N-propylisoxazol-4-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-propylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acid chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction may yield amines or alcohols .
Scientific Research Applications
5-Methyl-N-propylisoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-N-propylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation, cell proliferation, and neurotransmission . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-Methyl-N-propylisoxazol-4-amine include:
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as a glutamate receptor agonist.
Uniqueness
5-Methyl-N-propylisoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-N-propyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-8-7-5-9-10-6(7)2/h5,8H,3-4H2,1-2H3 |
InChI Key |
SFMNABLYHYZEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(ON=C1)C |
Origin of Product |
United States |
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